

Clozapine structure-activity relationship studies

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Compound Focus: Clozapine

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Clozapine's Pharmacological Profile

While not a direct SAR analysis, the literature confirms **clozapine's** complex multi-receptor activity, which is the foundation of its unique efficacy and side-effect profile.

Table 1: Key Receptor Interactions of Clozapine and its Metabolite

Receptor / Target	Interaction / Effect of Clozapine	Interaction / Effect of N-desmethylclozapine	Significance / Consequence
Muscarinic M1 / M4	Affinity for muscarinic receptors [1]	Full agonist at M1 receptors [1]	Thought to be crucial for its unique effectiveness in treatment-resistant schizophrenia [1].
Serotonergic (5-HT)	Affinity for 5-HT _{1A} , 5-HT _{2A} , 5-HT ₇ receptors [1]	Active at serotonin receptors [2]	Linked to antidepressant and anxiolytic properties [1].
Dopamine D2	Lower receptor occupancy [1]	Active at D2 and D3 receptors [2]	May help resolve dopamine supersensitivity; avoids prolactin elevation [3] [1].

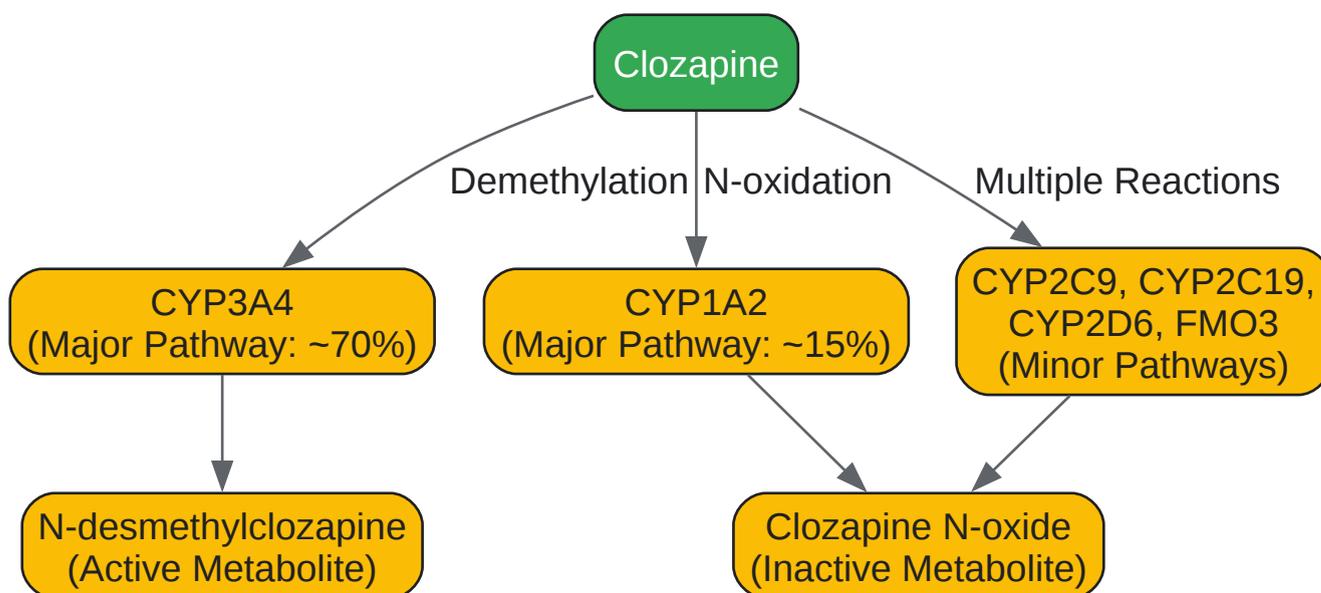
Receptor / Target	Interaction / Effect of Clozapine	Interaction / Effect of N-desmethylclozapine	Significance / Consequence
Histamine H1	Antagonist [1]	Antagonist [2]	Contributes to sedation and weight gain [3].
Adrenergic	--	--	Causes orthostatic hypotension and bradycardia [2].
Cholinergic (in colon)	Antagonist [4]	--	Leads to impaired colonic motility and severe constipation [4].

Table 2: Primary Metabolic Pathways and Key Pharmacokinetic Parameters

Parameter	Details
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| **Major Metabolites** | • **N-desmethylclozapine (Norclozapine)**: Active; contributes to efficacy via M1 agonism and other receptors [2] [1]. • **Clozapine N-oxide**: Generally considered inactive [2]. || **Primary Metabolizing Enzymes** | • **CYP3A4**: Accounts for ~70% of clearance [2]. • **CYP1A2**: Accounts for ~15% of clearance; induced by smoking [2]. • Others: CYP2C9, CYP2C19, CYP2D6 play minor roles [2]. || **Therapeutic Drug Monitoring** | • **Narrow therapeutic window** [2]. • **Sub-therapeutic**: Serum concentration < 250 ng/mL [2]. • **Increased intoxication risk**: Serum concentration > 750 ng/mL [2]. |

The following diagram maps the primary metabolic pathways of **clozapine**, illustrating the enzymes responsible for its biotransformation into its major metabolites.



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